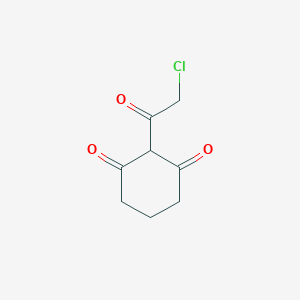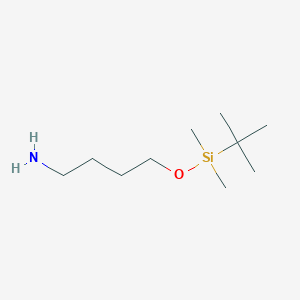
4-((Tert-butyldimethylsilyl)oxy)butan-1-amine
Descripción general
Descripción
The compound "4-((Tert-butyldimethylsilyl)oxy)butan-1-amine" is a chemical species that is part of a broader class of organosilicon compounds known as silyl ethers and amines. These compounds are often used in organic synthesis as protecting groups for amines or as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of tertiary amines, including those protected with tert-butyldimethylsilyl groups, can be achieved through various methods. One approach involves the use of tert-butanesulfinamide as a chiral amine reagent, which allows for the asymmetric synthesis of a wide range of amine structures from simple starting materials . The process typically involves condensation with a carbonyl compound, nucleophile addition, and cleavage of the tert-butanesulfinyl group . Another method includes the metalation of amines with dimethylzinc, leading to various coupling reactions and the formation of silyl amines .
Molecular Structure Analysis
The molecular structure of silyl amines is characterized by the presence of a silicon atom bonded to alkyl groups and an amino group. The tert-butyldimethylsilyl group is a common silyl protecting group that stabilizes the amine through steric hindrance and electronic effects. The metalation of these amines can lead to complex structures with zinc, as demonstrated in the synthesis of colorless dimeric methylzinc 2-pyridylmethyl(tert-butyldimethylsilyl)amide .
Chemical Reactions Analysis
Silyl amines can participate in various chemical reactions. For instance, they can undergo oxidative α-cyanation when catalyzed by gold complexes, affording α-aminonitriles . They can also be involved in [4 + 2] cycloaddition reactions, as seen with 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene, leading to the formation of cyclohexenone derivatives . Additionally, the generation of 1-azapentadienyl anion from N-(tert-butyldimethylsilyl)-3-buten-1-amine through allylic deprotonation has been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of silyl amines like "4-((Tert-butyldimethylsilyl)oxy)butan-1-amine" are influenced by the silyl protecting group. These compounds are generally stable to chromatography, basic and hydrolytic reagents, and can withstand alkylating and acylating conditions . They can be cleaved under mild acidic conditions, which is useful for the deprotection of amines in synthetic chemistry . The stability and reactivity of these compounds make them valuable in various chemical transformations and applications in organic synthesis.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Amines
- N-tert-Butanesulfinyl imines, closely related to 4-((Tert-butyldimethylsilyl)oxy)butan-1-amine, are used for the asymmetric synthesis of amines. This involves condensing tert-butanesulfinamide with aldehydes and ketones, where the tert-butanesulfinyl group activates the imines for nucleophile addition and serves as a chiral directing group (Ellman, Owens, & Tang, 2002).
Structural Studies in Molecular Solids
- A study on complex aminated stereotriads involving compounds similar to 4-((Tert-butyldimethylsilyl)oxy)butan-1-amine showed a second-order phase transition in the molecular solid, with implications for understanding molecular packing and stability over varying temperatures (Vinokur et al., 2017).
Chemical Transformations and Applications
- The metalation of similar compounds with dimethylzinc leads to various chemical transformations, highlighting the potential use in synthesizing complex chemical structures (Westerhausen et al., 2001).
- Photoredox-catalyzed reactions involving compounds like 4-((Tert-butyldimethylsilyl)oxy)butan-1-amine are used to synthesize amino chromones, demonstrating the compound's role in facilitating novel chemical pathways (Wang et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHRNKRBIRBDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Tert-butyldimethylsilyl)oxy)butan-1-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

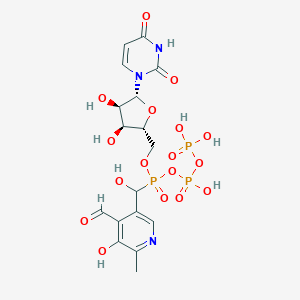
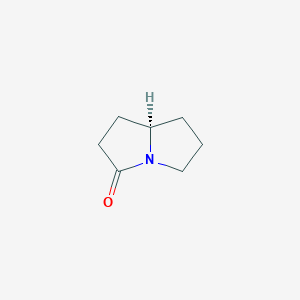
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)
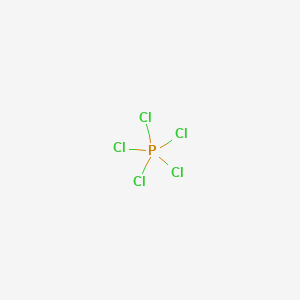
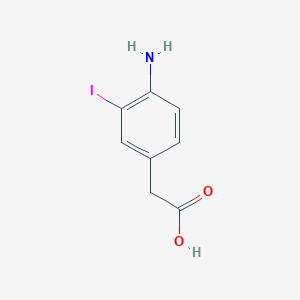
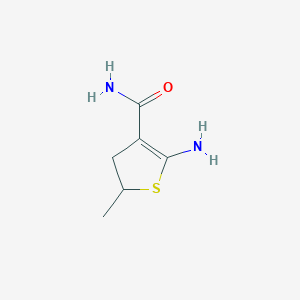
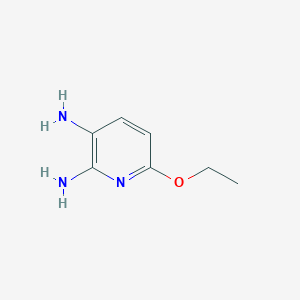
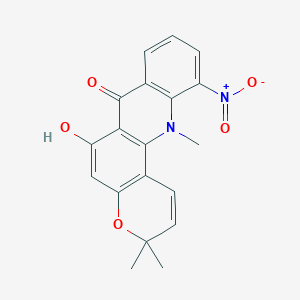
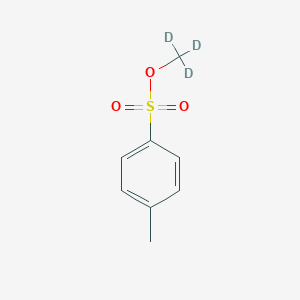
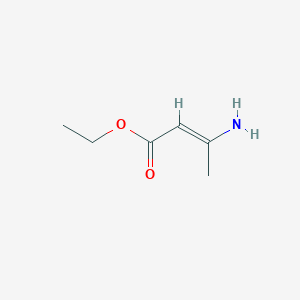
![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)
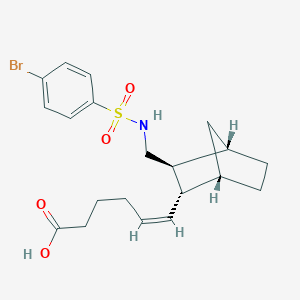
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
